1,2-Dimethyl-3-propylimidazolium Iodide

Catalog No.
S730075
CAS No.
218151-78-1
M.F
C8H15IN2
M. Wt
266.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethyl-3-propylimidazolium Iodide

CAS Number

218151-78-1

Product Name

1,2-Dimethyl-3-propylimidazolium Iodide

IUPAC Name

1,2-dimethyl-3-propylimidazol-1-ium;iodide

Molecular Formula

C8H15IN2

Molecular Weight

266.12 g/mol

InChI

InChI=1S/C8H15N2.HI/c1-4-5-10-7-6-9(3)8(10)2;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

ISHFYECQSXFODS-UHFFFAOYSA-M

SMILES

CCCN1C=C[N+](=C1C)C.[I-]

Canonical SMILES

CCCN1C=C[N+](=C1C)C.[I-]

Electrochemistry

  • Redox mediator in Li-O2 batteries: DMPII has shown promising potential as a multi-functional redox mediator (RM) in Lithium-Oxygen (Li-O2) batteries. It promotes the oxygen reduction reaction (ORR) by facilitating the formation of LiO2, reduces the charge potential by oxidizing LiO2, and protects the Li anode from unwanted side reactions by forming a "self-defense" solid electrolyte interphase (SEI) layer [].

Organic Synthesis and Catalysis

  • Catalyst and reaction media: DMPII can act as a catalyst or reaction medium for various organic reactions due to its ability to dissolve a wide range of reactants and its tunable properties. For example, it has been used as a catalyst for the synthesis of fine chemicals and pharmaceuticals, and as a reaction medium for biomass conversion processes [, ].

Separation Science

  • Extraction and purification: DMPII's ability to selectively dissolve various components makes it valuable for extraction and purification processes. It has been explored for the extraction of metals, organic compounds, and biomolecules from various mixtures [].

1,2-Dimethyl-3-propylimidazolium Iodide is an ionic liquid with the chemical formula C8H15IN2 and a molecular weight of 266.12 g/mol. This compound is characterized by its unique imidazolium cation structure, which features two methyl groups at the 1 and 2 positions and a propyl group at the 3 position of the imidazole ring. It typically appears as a viscous liquid with a melting point of approximately 94 °C and a density of around 1.383 g/cm³ .

This ionic liquid is notable for its low volatility and thermal stability, making it suitable for various applications in chemistry and materials science.

DMPrImI, like other ILs, primarily functions as a solvent or catalyst in scientific research. The specific mechanism of action depends on the application. For example, in some cases, DMPrImI's ability to dissolve polar and non-polar compounds simultaneously can be advantageous for extraction processes []. Additionally, the interaction of DMPrImI with other molecules can influence their reactivity or selectivity in catalytic reactions.

: It has been utilized as a redox mediator in lithium-oxygen battery systems, enhancing oxygen reduction reactions by facilitating lithium superoxide formation .
  • Catalytic Reactions: This compound can serve as a catalyst or co-catalyst in organic transformations due to its ionic nature.
  • The ability to dissolve a wide range of organic and inorganic compounds allows it to be involved in diverse synthetic pathways.

    Research into the biological activity of 1,2-Dimethyl-3-propylimidazolium Iodide is limited but indicates potential applications in biochemistry. Some studies suggest that ionic liquids can exhibit antimicrobial properties, although specific data on this compound's biological effects are scarce. The unique structure may contribute to interactions with biological membranes or enzymes, warranting further investigation into its biocompatibility and toxicity profiles.

    The synthesis of 1,2-Dimethyl-3-propylimidazolium Iodide can be achieved through various methods:

    • Alkylation of Imidazole: The most common method involves the alkylation of imidazole with 1-bromopropane followed by methylation using methyl iodide.

      The general reaction can be summarized as:
      Imidazole+1 bromopropane1 propylimidazole\text{Imidazole}+\text{1 bromopropane}\rightarrow \text{1 propylimidazole}
      1 propylimidazole+methyl iodide1 2 Dimethyl 3 propylimidazolium Iodide\text{1 propylimidazole}+\text{methyl iodide}\rightarrow \text{1 2 Dimethyl 3 propylimidazolium Iodide}
    • Direct Synthesis from Precursors: Other methods may involve direct synthesis from corresponding precursors under controlled conditions to ensure high purity.

    Interaction studies involving 1,2-Dimethyl-3-propylimidazolium Iodide focus on its behavior in electrochemical systems and its interactions with other chemical species. Research indicates that it can stabilize reactive intermediates and enhance reaction rates in electrochemical processes. Its ionic nature allows for significant interactions with both polar and non-polar compounds, making it an interesting subject for further study in solvent effects on reaction mechanisms.

    Several compounds share structural similarities with 1,2-Dimethyl-3-propylimidazolium Iodide. Here are some notable examples:

    Compound NameStructure DescriptionUnique Features
    1-Ethyl-3-methylimidazolium IodideEthyl group at position 1Lower viscosity; used in similar applications
    1-butyl-3-methylimidazolium IodideButyl group at position 1Higher thermal stability; often used in extraction processes
    1-Methyl-3-propylimidazolium ChlorideChloride instead of iodideDifferent solubility properties; used in ionic liquid studies
    1-Hexyl-3-methylimidazolium IodideHexyl group at position 1Increased hydrophobicity; applicable in separation technologies

    This comparison highlights the uniqueness of 1,2-Dimethyl-3-propylimidazolium Iodide through its specific combination of functional groups and properties that make it suitable for specialized applications in electrochemistry and catalysis.

    GHS Hazard Statements

    Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
    Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Dates

    Modify: 2023-08-15

    Explore Compound Types